5-amino-N-benzyl-N-cyclopropyl-2-methylbenzamide
Description
5-Amino-N-benzyl-N-cyclopropyl-2-methylbenzamide is a benzamide derivative characterized by a unique substitution pattern. Its molecular formula is inferred as C₁₈H₂₁N₂O, combining a benzyl group (C₆H₅CH₂), a cyclopropyl ring, and a methyl group at the 2-position of the benzamide core . Its synthesis likely involves amide coupling between 2-methyl-5-aminobenzoic acid derivatives and benzyl/cyclopropyl amines, analogous to methods described for N-substituted benzamides .
Properties
IUPAC Name |
5-amino-N-benzyl-N-cyclopropyl-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-13-7-8-15(19)11-17(13)18(21)20(16-9-10-16)12-14-5-3-2-4-6-14/h2-8,11,16H,9-10,12,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPUCRQHBXZCTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(=O)N(CC2=CC=CC=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-N-benzyl-N-cyclopropyl-2-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications in various fields, including pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound features a benzamide core with an amino group and a cyclopropyl moiety, which contribute to its unique biological properties. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an agonist for the serotonin 5-HT2C receptor, which is implicated in mood regulation and appetite control. This potential agonistic activity could lead to applications in treating psychiatric disorders and obesity .
Antimicrobial Activity
Recent studies have demonstrated that the compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 4 |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have shown that this compound has cytotoxic effects on various cancer cell lines. The following table summarizes the IC50 values against selected cancer types:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10 |
| HeLa (Cervical) | 15 |
| A549 (Lung) | 12 |
The mechanism of action appears to involve apoptosis induction, although further studies are needed to elucidate the specific pathways involved .
Case Study 1: Serotonin Receptor Agonism
A study investigated the effects of this compound on serotonin receptors. The compound displayed selective agonistic activity at the 5-HT2C receptor with an EC50 value of 24 nM, indicating its potential use in treating conditions such as depression and anxiety disorders .
Case Study 2: Antimicrobial Efficacy
In a comparative study against standard antibiotics, this compound showed superior activity against resistant strains of Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent in antibiotic-resistant infections .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its therapeutic potential in various diseases:
- Anti-inflammatory Activity : It has shown promise in inhibiting pro-inflammatory cytokines such as IL-6 and PGE2, suggesting potential use in treating inflammatory diseases. For instance, similar benzamide derivatives have demonstrated effectiveness in reducing inflammation in experimental models .
- Antitumor Effects : Preliminary studies indicate that this compound may interact with molecular targets involved in cancer pathways, potentially leading to antitumor activity. Its structure allows for binding with sigma receptors, which are implicated in cancer cell proliferation .
Antimicrobial Properties
Research indicates that 5-amino-N-benzyl-N-cyclopropyl-2-methylbenzamide exhibits antimicrobial activity against various pathogens. This makes it a candidate for developing new antimicrobial agents, particularly in the context of increasing antibiotic resistance.
Enzyme Inhibition Studies
The compound is also being explored for its ability to inhibit specific enzymes involved in disease processes. For example, its interaction with cyclooxygenase (COX) enzymes could lead to new anti-inflammatory drugs .
Case Studies and Research Findings
Recent studies have focused on the compound's interaction with sigma receptors (σRs). These receptors are implicated in various physiological functions and disease states. For instance:
- A study evaluated the antiviral activities of benzamide derivatives against chronic hepatitis B virus (HBV), noting that structural relatives of this compound inhibited HBV nucleocapsid assembly by binding to core proteins .
- Another investigation revealed that similar benzamide derivatives reduced IL-6 production significantly in human gingival fibroblasts induced by lipopolysaccharides (LPS), demonstrating their potential as anti-inflammatory agents .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural analogs and their properties, highlighting differences in substituents, synthesis, and applications:
Key Comparisons:
Substituent Effects on Reactivity: The benzyl group in the target compound increases steric bulk compared to analogs with smaller N-substituents (e.g., cyclopropyl or hydroxyalkyl groups) . This may reduce solubility in polar solvents but enhance binding to hydrophobic targets. Amino vs. Nitro/Chloro Groups: The 5-amino group in the target compound facilitates electron donation, contrasting with electron-withdrawing nitro () or chloro () substituents. This difference impacts reactivity in substitution or metal coordination reactions .
Synthetic Routes :
- The target compound’s synthesis likely employs carbodiimide-mediated amide coupling (e.g., EDC/HOBt), as seen in for N-benzyl/cyclohexyl derivatives . Microwave-assisted methods () could offer efficiency improvements over traditional reflux .
Biological and Catalytic Potential: While highlights anticancer activity in benzamide derivatives with thiadiazole moieties, the target compound’s lack of heterocycles may shift its bioactivity profile .
Research Findings and Implications
Structural Insights :
- X-ray crystallography of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () confirms the planar benzamide core, suggesting similar geometry for the target compound .
- The N-benzyl group may sterically hinder metal coordination compared to less bulky analogs, affecting catalytic efficiency in C–H activation .
Thermodynamic Properties: Melting points and solubility data are unreported for the target compound. However, analogs with nitro groups () exhibit higher melting points due to stronger intermolecular forces, whereas amino-substituted derivatives () are more soluble in aqueous media .
Future Directions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
